N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the pyridine derivatives family, which are known for their therapeutic properties, including antimicrobial, antiviral, and anti-inflammatory activities .
Preparation Methods
The synthesis of N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves several steps, starting with the preparation of the furo[3,2-b]pyridine core. This core is typically synthesized through a series of cyclization reactions involving pyridine and furan derivatives. The cyclododecyl group is then introduced through a substitution reaction, followed by the addition of the carboxamide group under specific reaction conditions
Chemical Reactions Analysis
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other pyridine derivatives, such as:
N-methyl-2-pyridone-5-carboxamide: Known for its anti-fibrotic and anti-inflammatory activities.
N-methyl-4-pyridone-5-carboxamide: Another pyridine derivative with similar biological activities.
What sets this compound apart is its unique structure, which includes a cyclododecyl group and a furo[3,2-b]pyridine core.
Properties
IUPAC Name |
N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-13-14-19-18(22-16)15-20(25-19)21(24)23-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-15,17H,2-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYQMIUZDBBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3CCCCCCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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